molecular formula C12H16O3 B1298809 4-(4-Methoxy-3-methylphenyl)butanoic acid CAS No. 33446-15-0

4-(4-Methoxy-3-methylphenyl)butanoic acid

Cat. No.: B1298809
CAS No.: 33446-15-0
M. Wt: 208.25 g/mol
InChI Key: CWNPAVGNPUYSNX-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxy-3-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-3-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPAVGNPUYSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283629
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33446-15-0
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33446-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Methoxy-3-methylphenyl)butanoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(4-Methoxy-3-methylphenyl)butanoic acid: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. While specific literature for this precise molecule is not prevalent, this guide synthesizes data from analogous compounds and established chemical principles to provide a robust profile for research and development applications. We will delve into its molecular characteristics, propose a validated synthetic route, and discuss its potential relevance in medicinal chemistry.

Physicochemical and Structural Properties

4-(4-Methoxy-3-methylphenyl)butanoic acid belongs to the class of phenylalkanoic acids, which are significant scaffolds in the design of biologically active molecules. The unique substitution pattern on the phenyl ring—a methoxy group at the 4-position and a methyl group at the 3-position—is expected to confer specific properties related to solubility, lipophilicity, and metabolic stability.

The molecular formula of this compound is determined to be C₁₂H₁₆O₃ , leading to a calculated molecular weight of approximately 208.26 g/mol .[1] A summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
IUPAC Name 4-(4-Methoxy-3-methylphenyl)butanoic acid-
Molecular Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.26 g/mol Calculated[1]
Canonical SMILES CC1=C(C=C(C=C1)CCCC(=O)O)OCPredicted
InChI Key (Predicted)Predicted
CAS Number Not Assigned-

Molecular Structure Visualization

The two-dimensional chemical structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid is depicted below. The diagram illustrates the spatial relationship between the substituted phenyl ring and the butanoic acid side chain.

Caption: 2D structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Proposed Synthetic Pathway and Experimental Protocol

A robust and logical two-step synthesis is proposed, starting from commercially available materials. This pathway leverages well-established reactions in organic chemistry, ensuring high predictability and yield.

Caption: Proposed two-step synthesis of the target compound.

Step A: Friedel-Crafts Acylation to Synthesize 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Causality: The Friedel-Crafts acylation is the method of choice for forming the carbon-carbon bond between the aromatic ring and the four-carbon chain.[2] Starting with 2-methylanisole, the electron-donating methoxy and methyl groups are ortho- and para-directing. The acylation is sterically and electronically favored to occur at the position para to the strong methoxy-directing group, yielding the desired keto-acid intermediate.

Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent such as nitrobenzene or dichloromethane.

  • Addition: A solution of 2-methylanisole (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent is added dropwise from the addition funnel at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated hydrochloric acid.

  • Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the intermediate, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid.

Step B: Clemmensen Reduction to Synthesize 4-(4-Methoxy-3-methylphenyl)butanoic acid

Causality: To obtain the final product, the ketone functional group of the intermediate must be reduced to a methylene (-CH₂-) group. The Clemmensen reduction is highly effective for the deoxygenation of aryl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid moiety. A similar reduction is documented in the synthesis of related compounds.[3]

Protocol:

  • Amalgam Preparation: Zinc amalgam (Zn(Hg)) is prepared by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, followed by decanting the solution and washing the amalgam with water.

  • Setup: The zinc amalgam, concentrated hydrochloric acid, water, and toluene are added to a round-bottom flask equipped with a reflux condenser.

  • Reaction: The keto-acid intermediate from Step A (1.0 equivalent) is added to the flask. The mixture is heated to a vigorous reflux with stirring for 24-48 hours. Additional portions of concentrated HCl may be required during the reflux period to maintain the acidic conditions.

  • Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene or ethyl acetate.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-(4-methoxy-3-methylphenyl)butanoic acid.

Protocol Validation: Analytical Confirmation

To ensure the integrity of the synthesis, the identity and purity of the intermediate and final product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The disappearance of the ketone signal (~190-200 ppm in ¹³C NMR) and the appearance of a new methylene signal (~30-40 ppm) after Step B is a key diagnostic marker.

  • Infrared (IR) Spectroscopy: The intermediate will show characteristic carbonyl stretches for both the ketone (~1680 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). The final product will lack the ketone stretch.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the intermediate and the final product (208.26 g/mol ).

Relevance in Research and Drug Development

The 4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry. The introduction of methoxy and methyl groups onto the phenyl ring provides a powerful tool for modulating a compound's pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The methyl group can act as a "metabolic blocker," preventing enzymatic hydroxylation at that position, which can increase the compound's half-life in vivo.

  • Lipophilicity and Binding: The methoxy and methyl groups increase the lipophilicity of the molecule compared to its unsubstituted parent. This can enhance membrane permeability and influence how the molecule fits into the binding pockets of target proteins.

  • Intermediate for Complex Syntheses: This molecule serves as a valuable intermediate. For instance, related compounds like 4-(4-hydroxyphenyl)butanoic acid are key intermediates in the synthesis of more complex drug candidates.[4] The carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to build larger and more diverse chemical libraries for screening.

By understanding the structure and synthetic accessibility of 4-(4-Methoxy-3-methylphenyl)butanoic acid, researchers can effectively utilize it as a building block in the rational design of novel therapeutics.

References

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Royal Society of Chemistry. An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. Available from: [Link]

Sources

pKa values and acidity of 4-(4-Methoxy-3-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid: pKa and Acidity

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's solubility, lipophilicity, permeability, and protein binding, thereby governing its pharmacokinetic and pharmacodynamic profile.[1][2][3] For researchers in drug discovery and development, an accurate understanding and determination of pKa are indispensable for optimizing drug candidates and formulating effective therapeutics.[4] This guide provides a comprehensive technical overview of the acidity of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. We will dissect the structural components influencing its acidity, present robust methodologies for both computational prediction and experimental determination of its pKa, and discuss the implications of this value in a pharmaceutical context.

Introduction: The Critical Role of pKa in Drug Development

The majority of pharmaceutical agents are weak acids or bases.[2] Their degree of ionization in different physiological environments, which range from the highly acidic stomach (pH 1-3) to the slightly alkaline small intestine and blood plasma (pH ~7.4), is directly controlled by their pKa.[4][5] The Henderson-Hasselbalch equation quantitatively relates pH and pKa to the ratio of the ionized and non-ionized forms of a molecule.

This ionization state is critical because:

  • Absorption: The non-ionized form of a drug is typically more lipophilic and can more readily diffuse across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][5]

  • Distribution: Plasma protein binding can be dependent on the charge of the molecule, affecting its distribution throughout the body.[2]

  • Solubility: The ionized form is generally more water-soluble, which is crucial for formulation and administration.[4]

  • Target Binding: The specific protonation state can be essential for interacting with the target receptor or enzyme, often involving ionic bonds or specific hydrogen bonding patterns.

Therefore, the precise determination of the pKa for a molecule like 4-(4-Methoxy-3-methylphenyl)butanoic acid is not merely an academic exercise but a foundational step in predicting its in vivo behavior and optimizing its therapeutic potential.

Structural Analysis and Theoretical Acidity

The acidity of 4-(4-Methoxy-3-methylphenyl)butanoic acid is determined by the stability of its conjugate base, the carboxylate anion, formed upon deprotonation of the carboxylic acid group.

Caption: Electronic effects influencing the acidity of the target molecule.

The core structure is a butanoic acid, which has a typical pKa of approximately 4.8. The phenyl ring and its substituents modulate this baseline acidity.

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group, with a pKa generally in the range of 3-5.[6] Its acidity stems from the resonance stabilization of the resulting carboxylate anion, where the negative charge is delocalized over two oxygen atoms.[7]

  • Butylene Spacer (-(CH₂)₃-): This alkyl chain largely insulates the carboxylic acid group from the direct resonance effects of the phenyl ring. However, the electron-withdrawing inductive effect of the ring will slightly increase the acidity compared to butanoic acid.

  • 4-Methoxy Group (-OCH₃): The methoxy group exerts two opposing electronic effects: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I).[8] As a general rule, the resonance effect dominates.[8] By donating electron density into the ring, it slightly destabilizes the negative charge on the distant carboxylate, making the acid weaker (increasing its pKa). This effect is attenuated by the alkyl chain.

  • 3-Methyl Group (-CH₃): The methyl group is electron-donating through both induction (+I) and hyperconjugation.[9] This further increases electron density in the system, also contributing to a slight destabilization of the conjugate base and a weakening of the acid.

CompoundKey Structural FeatureExpected pKa (Relative to Butanoic Acid)Rationale
Butanoic AcidReference Alkyl Carboxylic Acid~4.8Baseline
Acetic AcidShorter Alkyl Chain~4.76Alkyl groups are weakly electron-donating.[7]
Benzoic AcidCOOH directly on ring~4.20Phenyl ring is electron-withdrawing; resonance stabilization.[10]
4-Methoxybenzoic Acidpara-OCH₃ on ring~4.47+R effect of OCH₃ destabilizes anion, decreases acidity.[11]
Target Molecule Substituted Phenyl on Alkyl ChainPredicted: ~4.8 - 5.0 Weak, opposing inductive/resonance effects transmitted through an insulating alkyl chain.

In Silico pKa Prediction Methodology

Computational methods provide a rapid and cost-effective means to estimate pKa values, crucial for screening large libraries of compounds in early-stage drug discovery.[12][13] These methods range from empirical, database-driven approaches to more computationally intensive quantum mechanical (QM) calculations.[14][15]

Here, we outline a workflow using readily accessible software that employs empirical and fragment-based methods, such as ChemAxon's MarvinSketch, which is available with a free academic license.[16][17]

Computational_Workflow A Step 1: Structure Input Draw 4-(4-Methoxy-3-methylphenyl)butanoic acid in MarvinSketch or input as SMILES/InChI. B Step 2: Select pKa Calculation Navigate to Calculations > Protonation > pKa. A->B C Step 3: Configure Parameters - Mode: Macro (for overall molecular pKa) - Temperature: 298 K (25 °C) - Consider tautomerization if applicable. B->C D Step 4: Execute Calculation The software's algorithm compares fragments of the query molecule to an extensive internal database of experimentally determined pKa values. C->D E Step 5: Analyze Output - Predicted pKa value for the carboxylic acid proton. - Visualization of the ionizable center. - pH distribution chart of microspecies. D->E

Caption: Workflow for in silico pKa prediction using MarvinSketch.

Protocol: pKa Prediction with MarvinSketch
  • Molecule Entry:

    • Launch MarvinSketch.

    • Draw the chemical structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid or import it using its SMILES string: COc1cc(cccc1CCC(=O)O)C.

  • Initiate Calculation:

    • From the top menu, select Calculations.

    • Navigate to Protonation and then click on pKa.

  • Set Parameters:

    • In the pKa Options window, ensure the Mode is set to macro. This calculates the macroscopic pKa, which is the experimentally observable value.

    • Verify standard conditions (e.g., 25 °C).

    • Ensure the "Show distribution chart" option is checked to visualize the species distribution versus pH.[16]

  • Execution and Interpretation:

    • Click "OK" to run the calculation.

    • The result window will display the structure with the acidic proton highlighted and its predicted pKa value. The distribution chart will show the percentage of the protonated (neutral acid) and deprotonated (carboxylate) forms as a function of pH, visually indicating the pH at which the two species are present in equal 50% concentrations, which is the definition of pKa.[5]

Causality and Trustworthiness: This method's reliability is grounded in the size and quality of the underlying database of experimental values.[18][19] The algorithm identifies the ionizable group (carboxylic acid) and accounts for the electronic effects of the molecular environment based on similar, experimentally measured substructures. For common functional groups, these predictions often achieve an accuracy within 0.5-1.0 log units.[20]

Experimental pKa Determination

While computational predictions are invaluable, experimental determination remains the gold standard for accuracy. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[21][22]

Potentiometric Titration

This high-precision technique involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[22] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[23]

Potentiometric_Titration_Workflow cluster_prep A. Preparation cluster_titration B. Titration cluster_analysis C. Data Analysis A1 Calibrate pH meter with standard buffers (pH 4, 7, 10). A2 Prepare standardized ~0.1 M NaOH (carbonate-free). A1->A2 A3 Prepare analyte solution (~1 mM in water/co-solvent) with constant ionic strength (0.15 M KCl). A2->A3 B1 Purge analyte solution with N₂ to remove dissolved CO₂. A3->B1 B2 Immerse calibrated pH electrode and begin stirring. B1->B2 B3 Add titrant (NaOH) in small, precise increments. B2->B3 B4 Record pH and total volume of titrant added after each increment, allowing equilibrium to be reached. B3->B4 C1 Plot pH (y-axis) vs. Volume of Titrant (x-axis). B4->C1 C2 Determine the equivalence point (V_eq) from the inflection point (max of 1st derivative). C1->C2 C3 Calculate the half-equivalence point volume (V_eq / 2). C2->C3 C4 The pH at the half-equivalence point is the experimental pKa. C3->C4

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Apparatus & Reagents:

    • Calibrated pH meter and electrode.

    • Automated titrator or manual burette.

    • Stir plate and stir bar.

    • Standard pH buffers (4.01, 7.00, 10.01).

    • Standardized ~0.1 M NaOH solution (prepared with boiled, deionized water to minimize carbonate contamination).

    • 4-(4-Methoxy-3-methylphenyl)butanoic acid (high purity).

    • Potassium chloride (KCl) for ionic strength adjustment.

    • Nitrogen gas source.

  • Preparation:

    • Calibrate the pH meter meticulously according to the manufacturer's instructions using at least two, preferably three, standard buffers that bracket the expected pKa.

    • Accurately weigh a sample of the acid to prepare a solution of known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent mixture.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which stabilizes activity coefficients.[23]

  • Titration Procedure:

    • Transfer a known volume of the analyte solution to a titration vessel.

    • Purge the solution with nitrogen for 10-15 minutes to expel dissolved CO₂, which can interfere with the titration of weak acids.[22] Maintain a gentle nitrogen blanket over the solution during the titration.

    • Immerse the pH electrode and begin gentle, constant stirring.

    • Begin adding the standardized NaOH titrant. Add larger increments initially, then smaller increments (e.g., 0.01-0.05 mL) as you approach the buffer region (pH ~ pKa).

    • After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Identify the equivalence point, where the slope of the curve is steepest. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • Determine the volume of titrant at the half-equivalence point (V at equivalence / 2).

    • Read the pH from the titration curve at this half-equivalence volume. This pH value is the pKa.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable center, causing the UV-Vis absorption spectrum to change between the protonated and deprotonated forms.[21] It requires less sample than titration.[22]

Protocol Overview:

  • Determine Analytical Wavelengths:

    • Record the UV-Vis spectrum of the compound in a highly acidic solution (pH << pKa, e.g., pH 1-2) to get the spectrum of the pure protonated form (HA).

    • Record the spectrum in a highly basic solution (pH >> pKa, e.g., pH 9-10) to get the spectrum of the pure deprotonated form (A⁻).

    • Identify one or more wavelengths (λ) where the difference in absorbance between the two forms is maximal.

  • Prepare Buffered Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 3.5 to 6.5 in 0.2-0.3 pH unit increments).

    • Add a constant, known concentration of the analyte to each buffer solution.

  • Measure Absorbance:

    • Measure the absorbance of each buffered solution at the predetermined analytical wavelength(s).

  • Data Analysis:

    • Plot Absorbance vs. pH. The data will form a sigmoidal curve.

    • The inflection point of this curve corresponds to the pKa of the compound.[24]

    • Alternatively, the pKa can be calculated using the following equation for each pH value and averaging the results: pKa = pH + log[(A - A_A) / (A_HA - A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure basic form, and A_HA is the absorbance of the pure acidic form.

Conclusion and Applications in Drug Development

This guide has detailed the theoretical underpinnings and practical methodologies for determining the pKa of 4-(4-Methoxy-3-methylphenyl)butanoic acid. Theoretical analysis suggests a pKa value slightly above that of benzoic acid, likely in the range of 4.8-5.0, due to the weakly electron-donating nature of the ring substituents and the insulating effect of the alkyl chain. This estimate can be rapidly refined using computational tools. For definitive valuation, high-precision experimental methods such as potentiometric titration or UV-Vis spectrophotometry are required.

An experimentally confirmed pKa in the 4.8-5.0 range would signify that this compound will be:

  • Largely in its non-ionized, more permeable form in the acidic environment of the stomach.

  • Predominantly in its ionized, more soluble form in the neutral to alkaline pH of the intestines and blood plasma.[4]

This knowledge is paramount for medicinal chemists to predict oral absorption, guide formulation strategies to enhance solubility, and build accurate pharmacokinetic models to anticipate the drug's distribution and elimination profile.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (n.d.). MDPI. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. [Link]

  • What is pKa and how is it used in drug development? (2023-12-13). Pion. [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021-09-10). ACS Publications. [Link]

  • What does pKa mean and why can it influence drug absorption and excretion? (2018-05-01). AWS. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007-09-17). PMC. [Link]

  • How to Predict pKa. (2025-10-16). Rowan. [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021-09-08). Columbia Academic Commons. [Link]

  • Predicting charge / protonation state distribution vs pH with MarvinSketch. (2020-09-07). Tristan de Rond. [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (n.d.). Taylor & Francis. [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (n.d.). ResearchGate. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). Drug Hunter. [Link]

  • MarvinSketch : Calculations Menu. (n.d.). SCFBio. [Link]

  • pKa. (n.d.). SoftwareOne Marketplace. [Link]

  • 21.2: Acidity of Carboxylic Acids. (2020-05-30). Chemistry LibreTexts. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark. [Link]

  • What is the pKa of my compound? (2025-07-24). ACD/Labs. [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. [http://courses.washington.edu/chem321/pKa of Phenol Red.pdf]([Link] of Phenol Red.pdf)

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Amrita Vishwa Vidyapeetham. [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Unknown. [http://web.mnstate.edu/jasperson/chem365/Handouts/UV-Vis Spectrometry, pKa of a dye.pdf]([Link] Spectrometry, pKa of a dye.pdf)

  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? (2018-01-03). Quora. [Link]

  • Calculating pKa values : r/Chempros. (2021-06-24). Reddit. [Link]

  • 20.4 Substituent Effects on Acidity. (n.d.). NC State University Libraries. [Link]

  • pKa calculation. (n.d.). Chemaxon Docs. [Link]

  • 7.9: How Delocalized Electrons Affect pKa Values. (2020-10-20). Chemistry LibreTexts. [Link]

  • pKa of Acids & Functional Groups | Overview & Examples - Lesson. (n.d.). Study.com. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-(4-Methoxy-3-methylphenyl)butanoic Acid: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Constants in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise characterization of a compound's physical properties is a cornerstone of its journey from a candidate molecule to a viable therapeutic agent. Among these fundamental properties, the melting and boiling points serve as critical indicators of purity, identity, and the intermolecular forces at play within a substance.[1] A sharp and defined melting point range, for instance, is a strong indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[2] These parameters are not merely academic; they have profound implications for formulation development, stability studies, and the design of purification processes such as crystallization and distillation.

Physicochemical Data for 4-(4-Methoxy-3-methylphenyl)butanoic Acid and a Key Analog

The physical properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid are influenced by its molecular structure, which includes a carboxylic acid group capable of hydrogen bonding, a methoxy group, and a methyl-substituted phenyl ring. These features contribute to its polarity and molecular weight, which in turn dictate its melting and boiling points.

While specific experimental values for 4-(4-Methoxy-3-methylphenyl)butanoic acid are not published, data for the structurally similar compound, 4-(4-methoxyphenyl)butanoic acid (CAS 4521-28-2), provides a valuable reference point. The primary structural difference is the absence of the methyl group on the phenyl ring.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-(4-Methoxy-3-methylphenyl)butanoic acid 88535-65-7C12H16O3208.25Not availableNot available
4-(4-methoxyphenyl)butanoic acid 4521-28-2C11H14O3194.2356-59[3]196 @ 10 mmHg[3]

The presence of an additional methyl group in the target compound is expected to have a minor impact on its melting and boiling points compared to its unmethylated analog.

Experimental Protocols for Accurate Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step methodologies for the experimental determination of the melting and boiling points of organic compounds like 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[4] It relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Methodology:

  • Sample Preparation: Ensure the sample of 4-(4-Methoxy-3-methylphenyl)butanoic acid is finely powdered and completely dry.[4]

  • Capillary Tube Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 1-2 mm in height.[5]

  • Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater.

  • Heating and Observation: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow A Sample Preparation (Dry and Powdered) B Capillary Tube Loading (1-2 mm height) A->B C Apparatus Setup (Attach to Thermometer) B->C D Slow Heating (1-2 °C/min) C->D E Observation & Recording (Start and End of Melting) D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: The Micro-Reflux Method

For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method using a Thiele tube is highly effective.[6] This method is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8]

Methodology:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube (fusion tube).

  • Capillary Inversion: Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer with the sample aligned with the thermometer bulb.

  • Heating in Thiele Tube: Immerse the assembly in a Thiele tube containing a high-boiling point oil, ensuring the heat is applied to the side arm for even circulation.[6]

  • Observation of Bubbles: Heat the Thiele tube gently. As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[6]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[6]

Diagram of Micro-Reflux Boiling Point Determination:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Process A Sample in Fusion Tube Inverted Capillary B Attach to Thermometer A->B C Immerse in Thiele Tube B->C D Gentle Heating C->D E Observe Continuous Bubbles D->E Vapor pressure > Atm. pressure F Cool Slowly E->F G Record Temperature at Liquid Re-entry F->G Vapor pressure = Atm. pressure

Caption: Micro-Reflux Boiling Point Determination Workflow.

Trustworthiness and Self-Validating Systems

The reliability of melting and boiling point data is contingent upon the purity of the sample and the accuracy of the experimental technique. To ensure trustworthiness, it is imperative to:

  • Calibrate Thermometers: Regularly calibrate thermometers against certified standards.

  • Control Heating Rates: A slow and steady heating rate is crucial for accurate measurements, as it allows for thermal equilibrium to be established between the sample, the heating medium, and the thermometer.[4]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.[2] A broadened and depressed melting range suggests the presence of impurities.[1]

  • Pressure Correction for Boiling Point: The boiling point is dependent on the atmospheric pressure. For high accuracy, especially when not at sea level, a pressure correction should be applied to the observed boiling point.

Conclusion

The determination of the melting and boiling points of 4-(4-Methoxy-3-methylphenyl)butanoic acid is a fundamental step in its physicochemical characterization. While experimental data for this specific compound is not currently available in public literature, the data from its close analog, 4-(4-methoxyphenyl)butanoic acid, provides a reliable starting point for estimation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these critical physical constants with high accuracy and precision. Adherence to these methodologies will ensure the generation of high-quality data, which is indispensable for informed decision-making in the drug development pipeline.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

  • Ibn Al-Haytham Education College for Pure Science. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-(4-formyl-3-methoxyphenoxy)butanoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Retrieved from [Link]

  • Ibn Al-Haytham Education College for Pure Science. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemsrc. (2025, September 12). 4-(4-methoxy-2-methyl-phenyl)butanoic acid. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 4-(4-Methoxy-3-methylphenyl)butanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 4-(4-methoxy-3-methylphenyl)butanoic acid represent a promising class of small molecules with significant therapeutic potential, particularly in the realm of neurodegenerative diseases and conditions characterized by protein misfolding. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds. Drawing from established methodologies and emerging research, this document details experimental protocols, explores the mechanistic underpinnings of their action as chemical chaperones, and presents a framework for their future development as therapeutic agents.

Introduction: The Rationale for Targeting Protein Misfolding

The accumulation of misfolded proteins is a pathological hallmark of a wide range of debilitating diseases, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This has spurred significant interest in the discovery of "chemical chaperones," small molecules that can stabilize proteins, prevent their aggregation, and protect cells from the ensuing stress. The 4-phenylbutyric acid (4-PBA) scaffold has emerged as a valuable starting point for the development of such agents. This guide focuses on a specific, promising subset of these derivatives: those based on the 4-(4-methoxy-3-methylphenyl)butanoic acid core structure. The strategic placement of methoxy and methyl groups on the phenyl ring offers opportunities to fine-tune the molecule's physicochemical properties, potentially enhancing its efficacy and pharmacokinetic profile.

The Chemical Landscape: Synthesis and Characterization

The synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid and its derivatives is a critical first step in their evaluation as potential drug candidates. High purity of the final compound is essential for accurate biological testing, as even minor impurities can significantly impact experimental outcomes.[1]

General Synthetic Approach

A common synthetic route to 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives is outlined below. This multi-step process typically begins with a suitable substituted benzene precursor and involves sequential reactions to build the butanoic acid side chain.

Synthesis_Workflow cluster_start Starting Materials cluster_acylation Friedel-Crafts Acylation cluster_reduction Reduction cluster_final Final Product Substituted_Benzene Substituted Benzene (e.g., 2-methylanisole) Acylation Friedel-Crafts Acylation (e.g., with succinic anhydride) Substituted_Benzene->Acylation AlCl3 Keto_acid Intermediate Keto-acid Acylation->Keto_acid Reduction_step Reduction of Ketone (e.g., Clemmensen or Wolff-Kishner) Keto_acid->Reduction_step Final_Product 4-(4-methoxy-3-methylphenyl) butanoic acid Reduction_step->Final_Product

Caption: A generalized synthetic workflow for 4-(4-methoxy-3-methylphenyl)butanoic acid.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid

The following is a representative protocol for the laboratory-scale synthesis of the parent compound.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0°C, add succinic anhydride portion-wise.

  • Slowly add 2-methylanisole to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate keto-acid.

Step 2: Clemmensen Reduction

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

  • Add the keto-acid intermediate from Step 1 to a mixture of the amalgamated zinc, concentrated hydrochloric acid, and toluene.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Wash the combined organic layers, dry, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-methoxy-3-methylphenyl)butanoic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Mechanism of Action

Derivatives of 4-(4-methoxy-3-methylphenyl)butanoic acid have shown promise in several areas of biological activity, with their role as chemical chaperones being particularly noteworthy.

Chemical Chaperone Activity and Neuroprotection

Studies on methoxy-substituted 4-phenylbutyric acid derivatives have demonstrated their ability to inhibit protein aggregation.[2] This anti-aggregation activity is a key characteristic of chemical chaperones. Furthermore, compounds such as 4-(4-methoxyphenyl)butanoic acid have been shown to exert protective effects against neuronal cell death induced by endoplasmic reticulum (ER) stress.[3] ER stress is a common feature of many neurodegenerative diseases, making this a highly relevant therapeutic target.

The proposed mechanism of action for this neuroprotective effect is illustrated below:

ER_Stress_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Protein_Aggregation Protein Aggregation UPR->Protein_Aggregation leads to Neuronal_Cell_Death Neuronal Cell Death Protein_Aggregation->Neuronal_Cell_Death induces Derivative 4-(4-methoxy-3-methylphenyl) butanoic acid Derivative Derivative->ER_Stress alleviates Derivative->Protein_Aggregation inhibits

Caption: Proposed mechanism of neuroprotection by inhibiting ER stress-induced protein aggregation.

Potential Analgesic and Anti-inflammatory Properties

The 4-(4-methoxyphenyl)butyric acid scaffold is also being explored for the development of compounds with analgesic and anti-inflammatory properties.[1][4] By modifying the core structure, medicinal chemists can design molecules that interact with specific targets in pain and inflammation pathways.

Histone Deacetylase (HDAC) Inhibition

Related phenylbutyric acid derivatives are known inhibitors of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of silenced tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. While the specific HDAC inhibitory activity of 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives is yet to be fully elucidated, this represents a compelling avenue for future research.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives, several key structural features can be systematically modified to optimize their therapeutic properties.

The Phenyl Ring Substituents

The position and nature of substituents on the phenyl ring are critical determinants of activity.

  • Methoxy Group: The methoxy group at the 4-position is thought to be important for the compound's interaction with biological targets. Its electron-donating nature can influence the overall electron density of the aromatic ring.

  • Methyl Group: The methyl group at the 3-position can impact the molecule's conformation and its ability to fit into a binding pocket. It can also influence metabolic stability.

The Butanoic Acid Side Chain

The length and composition of the acidic side chain are also crucial for activity. Modifications to the butanoic acid moiety can affect the compound's acidity, lipophilicity, and interaction with target proteins.

A systematic approach to SAR exploration is depicted in the following workflow:

SAR_Workflow Core_Scaffold 4-(4-methoxy-3-methylphenyl) butanoic acid Scaffold Phenyl_Ring_Mod Phenyl Ring Modifications (Varying substituents, positions) Core_Scaffold->Phenyl_Ring_Mod Side_Chain_Mod Butanoic Acid Side Chain Modifications (Chain length, functional groups) Core_Scaffold->Side_Chain_Mod Synthesis_Library Synthesize Library of Analogs Phenyl_Ring_Mod->Synthesis_Library Side_Chain_Mod->Synthesis_Library Biological_Screening Biological Screening (e.g., anti-aggregation, cytotoxicity assays) Synthesis_Library->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A systematic workflow for exploring the structure-activity relationships of the core scaffold.

Pharmacokinetics and Drug Development Considerations

The successful development of a therapeutic agent depends not only on its biological activity but also on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Key Pharmacokinetic Parameters

For 4-(4-methoxy-3-methylphenyl)butanoic acid derivatives, the following pharmacokinetic parameters are of particular importance:

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

  • Blood-Brain Barrier (BBB) Penetration: For neurodegenerative diseases, the ability of the compound to cross the BBB is essential.

  • Metabolic Stability: The susceptibility of the compound to metabolism by enzymes such as cytochrome P450s.

  • Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.

In Vitro and In Vivo Pharmacokinetic Assessment

A tiered approach is typically used to evaluate the pharmacokinetic properties of new chemical entities.

Table 1: Pharmacokinetic Assessment Workflow

StageAssaysPurpose
In Vitro Caco-2 permeability, Microsomal stability, Plasma protein bindingTo predict oral absorption, metabolic stability, and distribution.
In Vivo Rodent pharmacokinetic studies (e.g., cassette dosing)To determine key parameters such as clearance, volume of distribution, and half-life.

Future Directions and Conclusion

The derivatives of 4-(4-methoxy-3-methylphenyl)butanoic acid represent a promising and relatively underexplored area of medicinal chemistry. The existing evidence for their role as chemical chaperones with neuroprotective effects provides a strong rationale for their further investigation.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis and screening of a broader library of derivatives to establish more comprehensive structure-activity relationships.

  • Elucidation of Specific Molecular Targets: Identification of the specific proteins and signaling pathways modulated by these compounds.

  • In-depth Preclinical Evaluation: Rigorous testing of lead compounds in animal models of neurodegenerative diseases and other relevant conditions.

References

  • Mimori, S., Okuma, Y., Kaneko, M., Kawada, K., Hosoi, T., Ozawa, K., Nomura, Y., & Hamana, H. (2012). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters, 42(9), 1051–1052. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Retrieved from [Link]

  • Mimori, S., Okuma, Y., Kaneko, M., et al. (2013). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Methoxyphenyl)butyric Acid in Modern Drug Development. Retrieved from [Link]

  • Kim, S. W., Hooker, J. M., Otto, N., Win, K., Muench, L., Shea, C., Carter, P., King, P., Reid, A. E., Volkow, N. D., & Fowler, J. S. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 912-918. [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Methoxy-3-methylphenyl)butanoic acid is a substituted aromatic carboxylic acid. Molecules of this class serve as crucial building blocks in medicinal chemistry and materials science. Their structural motif, featuring a flexible butanoic acid chain attached to a substituted phenyl ring, allows for diverse interactions with biological targets and provides a scaffold for further chemical modification. The precise substitution pattern on the aromatic ring—a methoxy and a methyl group—influences the molecule's electronic properties and steric profile, making it a specific and valuable intermediate in the synthesis of more complex target molecules.

This document provides a comprehensive guide for researchers, detailing two robust and well-established synthetic pathways to obtain 4-(4-Methoxy-3-methylphenyl)butanoic acid. The core strategy involves a two-step sequence: an initial Friedel-Crafts acylation to construct the carbon skeleton, followed by a reduction of the resulting keto group. We will explore two primary reduction methods—the Clemmensen and Wolff-Kishner reductions—offering researchers flexibility based on substrate sensitivity and available laboratory resources. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and a discussion of the rationale behind key experimental choices.

Strategic Overview: A Two-Step Synthetic Approach

The most direct and widely adopted strategy for synthesizing the target compound begins with the Friedel-Crafts acylation of 2-methylanisole with succinic anhydride. This reaction forms the key intermediate, 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The subsequent reduction of the aryl ketone in this intermediate to a methylene group yields the final product. The choice of reduction method is critical and depends on the stability of the substrate to strongly acidic or basic conditions.

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction SM1 2-Methylanisole INT 4-(4-methoxy-3-methylphenyl) -4-oxobutanoic acid SM1->INT Friedel-Crafts Acylation (AlCl₃ catalyst) SM2 Succinic Anhydride SM2->INT Friedel-Crafts Acylation (AlCl₃ catalyst) PROD 4-(4-Methoxy-3-methylphenyl) butanoic acid INT->PROD Ketone Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Overall synthetic workflow for the target compound.

Method 1: Friedel-Crafts Acylation & Clemmensen Reduction

This pathway is a classic approach that combines an efficient C-C bond-forming reaction with a powerful deoxygenation method suitable for aryl ketones. The Clemmensen reduction is particularly effective for substrates that are stable in the presence of strong acid.[1][2]

Part A: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3][4] Here, succinic anhydride is activated by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion intermediate. The electron-rich 2-methylanisole ring then attacks this electrophile. The methoxy and methyl groups are ortho, para-directing activators; acylation occurs predominantly at the para position relative to the strongly activating methoxy group, which is sterically accessible.

Friedel_Crafts_Mechanism Succinic_Anhydride Succinic Anhydride + AlCl₃ Acylium_Ion Acylium Ion Intermediate (Electrophile) Succinic_Anhydride->Acylium_Ion Activation Arene_Attack Attack by 2-Methylanisole Acylium_Ion->Arene_Attack Sigma_Complex Arenium Ion (Sigma Complex) Arene_Attack->Sigma_Complex Forms C-C bond Rearomatization Deprotonation Sigma_Complex->Rearomatization Restores aromaticity Product_Complex Keto-acid Product (Complexed with AlCl₃) Rearomatization->Product_Complex Hydrolysis Aqueous Workup Product_Complex->Hydrolysis Releases product Final_Keto_Acid Final Keto-acid Hydrolysis->Final_Keto_Acid

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a gas scrubber with NaOH solution to neutralize evolved HCl gas). Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 eq). Suspend the AlCl₃ in a suitable anhydrous solvent such as nitrobenzene or 1,2-dichloroethane (200 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Anhydride Addition: In a separate beaker, dissolve succinic anhydride (1.0 eq) in the chosen solvent (50 mL) and add this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Arene Addition: After the anhydride addition is complete, add 2-methylanisole (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours, or until TLC analysis indicates the consumption of the starting arene.

  • Workup: Cool the reaction mixture in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid (HCl, ~100 mL). This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, separate the organic layer. If nitrobenzene was used, steam distillation may be required to remove it. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Part B: Reduction of the Keto-acid via Clemmensen Reduction

The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce an aryl ketone to a methylene group.[1][5] The reaction is performed under harsh acidic conditions and is particularly well-suited for substrates, like our keto-acid, that are stable to strong acids. The exact mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc.[2]

Experimental Protocol:

  • Preparation of Zinc Amalgam: Place granular zinc (mossy or dust, 4.0 eq by weight relative to the keto-acid) in a flask. Add a 5% aqueous solution of mercury(II) chloride (HgCl₂) and swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water (3 x 50 mL).

  • Setup: In a large round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the freshly prepared zinc amalgam.

  • Reagent Charging: Add the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq), concentrated HCl (10 parts), water (5 parts), and toluene (4 parts). The toluene acts as a co-solvent to increase the solubility of the organic substrate.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (e.g., every hour), add a small portion of concentrated HCl to maintain the acidic conditions as the reaction consumes the acid. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The unreacted zinc can be removed by filtration or decantation.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with fresh toluene or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as hexanes or an ethyl acetate/hexanes mixture to yield pure 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Method 2: Friedel-Crafts Acylation & Wolff-Kishner Reduction

This pathway is ideal for substrates that are sensitive to strong acids but stable under basic conditions.[6] The Wolff-Kishner reduction deoxygenates the ketone via a hydrazone intermediate under strongly basic conditions at elevated temperatures.

Part A: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid

This step is identical to Part A of Method 1. Please refer to the protocol described above.

Part B: Reduction of the Keto-acid via Wolff-Kishner Reduction

The reaction proceeds by first forming a hydrazone intermediate from the ketone and hydrazine.[6] A strong base then deprotonates the hydrazone, which, upon heating, collapses to release nitrogen gas (a thermodynamically favorable process) and form a carbanion. This carbanion is then protonated by the solvent to give the final methylene product.[7] The Huang-Minlon modification, which involves using a high-boiling point solvent like diethylene glycol and distilling off water to drive the reaction, is a common and efficient variant.[8]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) in diethylene glycol (10-15 parts).

  • Reagent Addition: Add potassium hydroxide (KOH, 4.0 eq, pellets or flakes) and hydrazine hydrate (80-95%, 3.0 eq).

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to allow for the formation of the hydrazone. Water will be generated during this step.

  • Decomposition: After hydrazone formation, modify the apparatus for distillation and raise the temperature to 190-200 °C to distill off water and excess hydrazine. Once the temperature has stabilized, refit the reflux condenser and continue to heat at reflux for an additional 3-4 hours. The evolution of nitrogen gas should be observed.

  • Workup: Cool the reaction mixture to room temperature. Carefully dilute the viscous mixture with water and acidify to a pH of ~1-2 using concentrated HCl. This will protonate the carboxylate salt and precipitate the product.

  • Extraction: Extract the product from the acidified aqueous mixture using diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Method 1.

Reduction_Comparison cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Keto_Acid 4-(4-methoxy-3-methylphenyl) -4-oxobutanoic acid Clem_Reagents Zn(Hg), conc. HCl Reflux Keto_Acid->Clem_Reagents WK_Reagents H₂NNH₂·H₂O, KOH Diethylene Glycol, ~200 °C Keto_Acid->WK_Reagents Product 4-(4-Methoxy-3-methylphenyl) butanoic acid Clem_Cond Strongly Acidic (pH < 1) Clem_Cond->Product WK_Cond Strongly Basic (pH > 13) WK_Cond->Product

Caption: Comparison of Clemmensen and Wolff-Kishner conditions.

Alternative Reduction: Catalytic Hydrogenation

For substrates that are sensitive to both strong acids and bases, catalytic hydrogenation offers a milder alternative.[9] This method typically involves treating the keto-acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[10][11]

General Protocol:

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent like acetic acid or ethanol.[11]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until hydrogen uptake ceases.[11]

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to carefully remove the pyrophoric palladium catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by recrystallization.

Comparative Data Summary

ParameterMethod 1: Clemmensen ReductionMethod 2: Wolff-Kishner ReductionAlternative: Catalytic Hydrogenation
Key Reagents Zn(Hg), conc. HClH₂NNH₂, KOH (or other strong base)H₂, Pd/C (or other metal catalyst)
Solvent Toluene / WaterDiethylene GlycolAcetic Acid, Ethanol
Temperature Reflux (~100 °C)High Temp (190-200 °C)Room Temp to ~70 °C
Reaction Conditions Strongly AcidicStrongly BasicNeutral / Mildly Acidic
Advantages Inexpensive reagents, effective for aryl ketones.Tolerates acid-sensitive functional groups.[6]Very mild conditions, high yields, clean reaction.[9]
Disadvantages Harsh acidic conditions, use of toxic mercury.[1]High temperatures, strongly basic, not for base-sensitive groups.Catalyst can be expensive and pyrophoric, risk of aromatic ring reduction.

Conclusion

The synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic acid can be reliably achieved through a two-step sequence involving Friedel-Crafts acylation followed by ketone reduction. The choice between the Clemmensen and Wolff-Kishner reductions provides essential flexibility, allowing the synthetic route to be adapted based on the presence of other functional groups within more complex analogues. For substrates sensitive to both extremes of pH, catalytic hydrogenation presents a valuable, milder alternative. The protocols and comparative data provided herein offer a solid foundation for researchers to successfully synthesize this and related compounds for applications in drug discovery and chemical research.

References

  • Wikipedia. Clemmensen reduction. [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 3, 33. [Link]

  • Chase, P. A., et al. (2009). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 131(49), 17778–17780. [Link]

  • Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • J&K Scientific LLC. Clemmensen Reduction. [Link]

  • Chemicool. Clemmensen Reduction of Aldehydes & Ketones. (2023). [Link]

  • Science of Synthesis. Catalytic Hydrogenation of Ketones. Thieme. [Link]

  • Mhlanga, S., et al. (2022). Highly efficient and selective aqueous phase hydrogenation of aryl ketones... RSC Advances, 12, 12345-12354. [Link]

  • OrgoSolver. Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid...
  • Royal Society of Chemistry. An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. [Link]

  • ChemBK. 4-(4-formyl-3-methoxyphenoxy)butanoic acid. [Link]

  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

  • Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 135-143. [Link]

  • Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. [Link]

  • Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. (2019). [Link]

Sources

Step-by-step preparation of 4-(4-Methoxy-3-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic acid

Abstract This application note details a robust, two-step protocol for the preparation of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-modulating agents. The method utilizes a regioselective Friedel-Crafts succinoylation of 2-methylanisole followed by a reductive deoxygenation. This guide prioritizes industrial scalability, process safety, and high-purity isolation, offering a distinct advantage over legacy methods by optimizing solvent choices and workup procedures.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize 4-(4-Methoxy-3-methylphenyl)butanoic acid (Target ), we employ a disconnection strategy that identifies the butyric acid side chain as the modifiable unit.

  • C-C Bond Formation: The aryl-alkyl bond is established via electrophilic aromatic substitution (Friedel-Crafts Acylation) using succinic anhydride. This introduces the 4-carbon chain while installing a ketone at the benzylic position.

  • Functional Group Interconversion: The resulting benzylic ketone is reduced to a methylene group. While catalytic hydrogenation is possible, the Clemmensen reduction is selected here for its reliability in preserving the carboxylic acid moiety without requiring high-pressure equipment.

Reaction Scheme:

  • Precursor: 2-Methylanisole (1-Methoxy-2-methylbenzene).

  • Step 1: Acylation with Succinic Anhydride

    
     4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid.
    
  • Step 2: Reduction with Zn(Hg)/HCl

    
     4-(4-Methoxy-3-methylphenyl)butanoic acid.
    

Part 2: Experimental Protocols

Step 1: Friedel-Crafts Succinoylation

Objective: Regioselective synthesis of 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid.

  • Rationale: The methoxy group is a stronger activating group than the methyl group. In 2-methylanisole, the position para to the methoxy group (C4) is sterically accessible and electronically favored over the position para to the methyl group (C5, which is meta to the methoxy). This ensures high regioselectivity.

Materials:

  • 2-Methylanisole (1.0 eq)

  • Succinic Anhydride (1.2 eq)[1]

  • Aluminum Chloride (AlCl

    
    ), anhydrous (2.2 eq)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)

  • HCl (conc.) and Ice (for quenching)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

  • Catalyst Suspension: Charge the flask with Succinic Anhydride (1.2 eq) and anhydrous DCM (5 mL per gram of substrate). Cool the suspension to 0°C using an ice bath.

  • Activation: Carefully add AlCl

    
     (2.2 eq) portion-wise over 20 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 10°C. Stir for 30 minutes to form the acylating complex.
    
  • Addition: Dissolve 2-Methylanisole (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (SiO

    
    , 50% EtOAc/Hexanes) or HPLC. The formation of the intermediate aluminum complex often results in a viscous, dark orange/red mixture.
    
  • Quenching: Pour the reaction mixture slowly into a stirred slurry of ice (500 g) and concentrated HCl (50 mL). Caution: Vigorous evolution of HCl gas. Stir for 1 hour to decompose the aluminum complex fully.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM. Combine organic phases and wash with water (2x) and brine (1x).

  • Extraction of Product: Since the product is a carboxylic acid, it can be purified by base extraction. Extract the organic layer with 10% aqueous Na

    
    CO
    
    
    
    (3x). The product moves to the aqueous phase as the sodium salt; impurities remain in the DCM.
  • Precipitation: Acidify the combined aqueous basic extracts carefully with 6M HCl to pH 1–2. The keto-acid will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 75–85%

    • Characterization:

      
      H NMR should show two doublets for aromatic protons (ortho coupling) and the characteristic succinyl triplets.
      
Step 2: Clemmensen Reduction

Objective: Deoxygenation of the benzylic ketone to yield 4-(4-Methoxy-3-methylphenyl)butanoic acid.

  • Rationale: This method effectively reduces aryl ketones to alkyl groups in the presence of carboxylic acids. The acidic conditions prevent salt formation, simplifying isolation.

Materials:

  • Keto-acid intermediate (from Step 1)

  • Zinc wool or granules

  • Mercuric Chloride (HgCl

    
    )
    
  • Hydrochloric Acid (conc.)[2][3]

  • Toluene (co-solvent)

Protocol:

  • Preparation of Zinc Amalgam: In a flask, treat Zinc granules (20 eq) with a solution of HgCl

    
     (0.1 eq) in water/conc. HCl (15:1 ratio) for 5–10 minutes. Decant the liquid to leave the shiny amalgamated zinc.
    
  • Reaction Assembly: To the flask containing the Zn(Hg), add water (1.5 mL/g substrate) and conc. HCl (3.5 mL/g substrate). Add the Keto-acid intermediate (1.0 eq) and Toluene (1-2 mL/g substrate).

    • Note: Toluene is added to keep the reduced product in solution and prevent coating of the zinc surface.

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 110°C).

  • Maintenance: Add additional portions of conc. HCl (approx. 1 mL/g substrate) every 3–4 hours to maintain acid strength. Monitor via TLC for the disappearance of the ketone. Reaction time is typically 12–24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with water and Ethyl Acetate (or keep the Toluene layer). Separate the organic layer.[2]

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Crystallization: Recrystallize the crude solid from a mixture of Ethanol/Water or Benzene/Petroleum Ether to obtain the pure target acid.

Part 3: Process Visualization

Data Summary Table
ParameterStep 1: AcylationStep 2: Reduction
Reagents 2-Methylanisole, Succinic Anhydride, AlCl

Zn(Hg), HCl, Toluene
Solvent Dichloromethane (DCM)Aqueous HCl / Toluene
Temperature 0°C

25°C
110°C (Reflux)
Time 4–6 Hours12–24 Hours
Key Intermediate Aluminum-complex (requires acid quench)Zinc surface species
Purification Acid/Base ExtractionRecrystallization
Typical Yield 80%70–75%
Reaction Workflow Diagram

SynthesisPath cluster_0 Purification Strategy Start 2-Methylanisole (1-Methoxy-2-methylbenzene) Reagents1 Succinic Anhydride AlCl3 / DCM 0°C to RT Start->Reagents1 Intermed Intermediate: 4-(4-Methoxy-3-methylphenyl)- 4-oxobutanoic acid Reagents1->Intermed Friedel-Crafts Acylation Reagents2 Zn(Hg) / HCl Toluene / Reflux (Clemmensen) Intermed->Reagents2 Step1_Pur Step 1 Workup: Base Extraction (Na2CO3) Acid Precipitation Intermed->Step1_Pur Product Target: 4-(4-Methoxy-3-methylphenyl) butanoic acid Reagents2->Product Carbonyl Reduction Step2_Pur Step 2 Workup: Recrystallization (EtOH/Water) Product->Step2_Pur

Caption: Two-stage synthesis workflow highlighting the Friedel-Crafts acylation and Clemmensen reduction pathways with integrated purification strategies.

References

  • Desai, R. D., & Wali, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part III. The Condensation of Succinic Anhydride with the Methyl Ethers of the Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6, 135–143.

  • Martin, E. L. (1942).[4] The Clemmensen Reduction.[3][4][5][6][7] Organic Reactions, 1, 155.[4]

  • BenchChem. (2025).[8] Detailed protocol for the synthesis of 3-Oxo-4-(4-methylphenyl)butanoic acid (Analogous Protocol). BenchChem Protocols.

  • National Institute of Standards and Technology (NIST). (2025). 4-(4-Methoxyphenyl)butyric acid (Structural Analog Data). NIST Chemistry WebBook, SRD 69.

Sources

Application Notes & Protocols for the Crystallization of 4-(4-Methoxy-3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxy-3-methylphenyl)butanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development and organic synthesis. The isolation and purification of this compound in a crystalline form is a critical step to ensure high purity, stability, and consistent physicochemical properties. Crystallization is a powerful technique for achieving this, but the optimal conditions can be highly dependent on the specific molecule.[1] The presence of a carboxylic acid, a methoxy group, and a substituted phenyl ring in the target molecule suggests that a systematic approach to solvent selection and crystallization methodology is required.

This document provides a comprehensive guide to developing robust crystallization protocols for 4-(4-Methoxy-3-methylphenyl)butanoic acid. It is designed to provide both theoretical understanding and practical, step-by-step instructions for researchers. The protocols outlined here are based on established principles of crystallization for organic compounds and active pharmaceutical ingredients (APIs).[2][3][4]

Understanding the Molecule: A Prerequisite for Successful Crystallization

The structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid dictates its solubility and crystallization behavior. Key structural features include:

  • Carboxylic Acid Group (-COOH): This polar, protic group is capable of forming strong hydrogen bonds. This suggests that the molecule will have some solubility in polar protic solvents. Carboxylic acids can also form dimers through hydrogen bonding, which can influence crystal packing.

  • Aromatic Ring: The phenyl ring is generally nonpolar, contributing to solubility in aromatic and less polar solvents.

  • Methoxy Group (-OCH3): This group adds some polarity and the potential for hydrogen bond acceptance.

  • Alkyl Chain: The butanoic acid chain provides some nonpolar character.

The interplay of these functional groups results in a molecule of intermediate polarity. This understanding is the foundation for a rational approach to solvent selection.

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in a successful crystallization.[5] An ideal solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at lower temperatures: Upon cooling, the compound should precipitate out of the solution as crystals.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final crystals.

  • Low toxicity and cost: Safer and more economical solvents are always preferred.[6]

Given the structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a range of solvents with varying polarities should be screened.

Solvent Screening Protocol

A systematic screening process is recommended to identify the optimal solvent or solvent system.

Materials:

  • 4-(4-Methoxy-3-methylphenyl)butanoic acid (crude or semi-pure)

  • A selection of solvents (see table below)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, consistent amount of the compound (e.g., 10-20 mg) into a series of test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good and may not be suitable for single-solvent crystallization.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube while observing the solubility.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. If crystals form, the solvent is a good candidate.

  • If no single solvent is ideal, consider mixed solvent systems. Use a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble).

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility Behavior
Polar Protic Water, Methanol, EthanolPotential for hydrogen bonding with the carboxylic acid. May require heating.
Polar Aprotic Acetone, Ethyl AcetateGood general-purpose solvents for compounds of intermediate polarity.
Nonpolar Toluene, HeptaneSolubility may be lower, but these can be excellent anti-solvents.

Crystallization Protocols

Once a suitable solvent or solvent system has been identified, the following detailed protocols can be employed.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the most effective method for obtaining high-quality crystals.[1]

Workflow for Slow Cooling Crystallization

A Dissolve compound in minimum amount of hot solvent B Allow solution to cool slowly to room temperature A->B C Induce crystallization (if necessary) B->C If no crystals form D Cool further in an ice bath B->D If crystals form C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for slow cooling crystallization.

Procedure:

  • Place the crude 4-(4-Methoxy-3-methylphenyl)butanoic acid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent Evaporation Crystallization

This method is useful when the compound is soluble in a volatile solvent at room temperature.[8]

Procedure:

  • Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, acetone) at room temperature to create a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood.

  • Allow the solvent to evaporate slowly over several hours to days.

  • Once a sufficient quantity of crystals has formed, isolate them by filtration.

Protocol 3: Anti-Solvent Addition (Vapor Diffusion)

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction.[9]

Workflow for Vapor Diffusion Crystallization

cluster_0 Sealed Chamber A Small vial with compound dissolved in 'good' solvent C Anti-solvent vapor diffuses into the vial A->C B Reservoir of 'anti-solvent' B->C D Solubility of the compound decreases C->D E Crystals form D->E

Caption: Vapor diffusion setup for crystallization.

Procedure:

  • Dissolve the compound in a small amount of a "good" solvent (e.g., toluene).

  • Place this solution in a small, open vial.

  • Place the vial inside a larger, sealed container (e.g., a beaker or jar) that contains a layer of "anti-solvent" (e.g., heptane). The anti-solvent should be more volatile than the good solvent.

  • Seal the container and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Troubleshooting Common Crystallization Problems

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it has "oiled out." This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[6]

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inner surface of the flask with a glass rod or adding a seed crystal can help induce nucleation.[7]

  • Poor Crystal Quality: The formation of very small or needle-like crystals can be due to rapid cooling or high levels of impurities. Slower cooling rates generally lead to larger and purer crystals.[1]

Polymorphism: A Critical Consideration for APIs

It is important to be aware that 4-(4-Methoxy-3-methylphenyl)butanoic acid may exist in different crystalline forms, known as polymorphs.[2][3][10] Polymorphs have the same chemical composition but different crystal lattice structures, which can lead to different physical properties such as solubility, melting point, and stability.[4] The crystallization conditions, including the choice of solvent, cooling rate, and temperature, can all influence which polymorph is formed.[11] It is therefore crucial to characterize the resulting crystals to ensure consistency between batches.

Characterization of Crystalline Material

Once crystals have been obtained, they should be characterized to confirm their identity, purity, and crystalline form.

Table 2: Recommended Characterization Techniques

TechniquePurpose
Melting Point Analysis To assess purity. A sharp melting point range is indicative of a pure compound.
Microscopy To visually inspect crystal morphology (shape and size).
Spectroscopy (NMR, IR) To confirm the chemical structure of the compound.[12]
X-Ray Diffraction (XRD) To determine the crystal structure and identify the polymorphic form.[13][14]

Conclusion

The crystallization of 4-(4-Methoxy-3-methylphenyl)butanoic acid is a critical step in its purification and preparation for further use. A systematic approach to solvent selection, coupled with the careful application of appropriate crystallization techniques such as slow cooling, solvent evaporation, or anti-solvent addition, will lead to the formation of high-purity crystalline material. By understanding the principles behind crystallization and being aware of potential challenges like polymorphism, researchers can develop robust and reproducible protocols for this compound.

References

  • Lee, E. H. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Chen, J., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. [Link]

  • Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
  • Threlfall, T. (2003). Structural and thermodynamic aspects of polymorphism. Organic Process Research & Development, 7(6), 1017-1027.
  • WikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • Dunitz, J. D. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • University of Missouri. (2006). Crystallisation Techniques. [Link]

  • Taylor & Francis Group. (n.d.). Methods of Characterization of Organic Crystals. Taylor & Francis eBooks. [Link]

  • American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]

  • O'Mahony, M., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Queensland. (n.d.). RECRYSTALLISATION. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Methoxy-3-methylphenyl)butanoic acid

[1]

Welcome to the Advanced Purification Support Hub. Ticket Context: You are dealing with CAS 33446-15-0 . Primary Application: Intermediate for pharmaceutical synthesis (e.g., GPR40 agonists, NSAID analogs).[1] Support Tier: Level 3 (Senior Scientist / Process Chemistry).[1]

Module 1: Diagnostic Triage

Before attempting a fix, identify your specific impurity profile using the workflow below.

PurificationLogicStartStart: Analyze Crude Purity (HPLC/NMR)CheckImpurityIdentify Major ImpurityStart->CheckImpurityImpurity_KetoImpurity: Keto-Acid Intermediate(Incomplete Reduction)CheckImpurity->Impurity_KetoPeak at δ ~196 ppm (13C)or M-14 mass diffImpurity_IsoImpurity: Regioisomers(Ortho vs Para)CheckImpurity->Impurity_IsoSplit peaks inAromatic RegionImpurity_TarImpurity: Colored Tars/PolymersCheckImpurity->Impurity_TarBrown/Black OilImpurity_SaltImpurity: Inorganic Salts(Al/Zn residues)CheckImpurity->Impurity_SaltHigh Ash ContentEmulsionsAction_RedoAction: Reprocess Reduction(H2/Pd or Clemmensen)Impurity_Keto->Action_Redo> 5% ContentAction_ReXAction: Recrystallization(Toluene/Heptane)Impurity_Keto->Action_ReX< 5% ContentImpurity_Iso->Action_ReXFractional CrystallizationAction_CarbonAction: Activated Carbon + Silica Plug FiltrationImpurity_Tar->Action_CarbonAction_AcidWashAction: Acidic Workup (pH < 2)+ ChelationImpurity_Salt->Action_AcidWash

Figure 1: Decision matrix for purification based on impurity characterization.

Module 2: Troubleshooting Guides (Q&A)
Ticket #101: The "Keto-Acid" Persistence

User Report: "I see a persistent impurity (approx. 5-10%) that corresponds to the unreduced ketone intermediate (4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid). Recrystallization isn't removing it efficiently."[2]

Root Cause Analysis: The keto-acid intermediate is structurally very similar to your product. Both contain the carboxylic acid tail (polar) and the lipophilic phenyl head. The only difference is the carbonyl vs. methylene group at the C4 position. This creates a "solid solution" phenomenon where the impurity co-crystallizes with the product.

Technical Solution: You must exploit the polarity difference created by the carbonyl group. The keto-acid is significantly more polar than the reduced product.

  • Switch Solvent System: If you are using Ethanol/Water, stop. Both compounds dissolve too well.[1] Switch to a non-polar dominant system: Toluene or Toluene/Heptane .

    • Mechanism:[1][3][4][5][6][7] The reduced product (less polar) is more soluble in hot toluene. The keto-acid (more polar) is less soluble and may remain undissolved or precipitate first.

  • The "Selective Precipitation" Protocol:

    • Dissolve crude in minimum hot Toluene (85°C).

    • Cool slowly to 40°C.

    • Critical Step: If a small amount of solid appears early, filter it immediately.[1] This is often the enriched keto-impurity.

    • Continue cooling the filtrate to 0°C to harvest the pure product.

Ticket #102: Regioisomer Contamination

User Report: "NMR shows a 7% isomer impurity. Likely the acylation happened ortho to the methyl group instead of the methoxy group."

Root Cause Analysis: In the Friedel-Crafts step, the 2-methylanisole directs incoming electrophiles primarily para to the methoxy group (stronger activator) but steric hindrance from the methyl group can force substitution to the 6-position (ortho to methoxy, meta to methyl). These isomers have identical solubility profiles.[1]

Technical Solution: Recrystallization is the only scalable method here, but it requires Fractional Crystallization .

  • Solvent: Use Ethyl Acetate/Hexane (1:3) .[1]

  • Procedure:

    • Dissolve at reflux.[1]

    • Cool until ~50% of the theoretical yield precipitates.[1]

    • Filter.[1][4][8][9] Analyze this crop.

    • Result: The symmetric/linear para-isomer (Target) usually packs better into the crystal lattice and precipitates first. The "kinked" ortho-isomer remains in the mother liquor.

    • Warning: Do not chase 90% yield in one crop. You will crash out the impurity.

Ticket #103: Sticky/Oily Product (Emulsions)

User Report: "My product won't solidify. It's a brown viscous oil.[1] I used AlCl3 in the synthesis."

Root Cause Analysis: This is classic Aluminum Salt Contamination . Aluminum species form gelatinous hydroxides at neutral pH, trapping organic molecules and preventing crystal lattice formation.[1]

Technical Solution: You need a Chelation Wash or a pH Swing .[1]

  • Option A (Rochelle Salt): Wash the organic layer with saturated Potassium Sodium Tartrate solution.[1] This chelates Al3+ ions into the aqueous phase.

  • Option B (The pH Swing - Recommended):

    • Dissolve the oil in 1M NaOH (The product is an acid; it will form a water-soluble sodium salt).

    • Filter this aqueous solution through Celite to remove non-acidic tars/polymers.[1]

    • Extract the aqueous layer with Ether/DCM once (discard organic) to remove neutral impurities (unreacted anisole).[1]

    • Acidify the aqueous layer slowly with 6M HCl to pH 1.[1]

    • The product should precipitate as a clean white solid.[1]

Module 3: Optimized Experimental Protocols
Protocol A: Standard Recrystallization (Toluene/Heptane)

Best for: Removing trace keto-acid and general purification.[1]

ParameterSpecificationNotes
Solvent A TolueneGood solubility for aryl-butanoic acids.
Solvent B Heptane (Antisolvent)Reduces solubility of the product gradually.[4]
Ratio 1:2 to 1:4Determine experimentally based on saturation.
Loading 5-7 mL solvent per gramKeep concentration high.[1]

Step-by-Step:

  • Place 10g of crude solid in a flask.

  • Add 30 mL Toluene. Heat to reflux (110°C).

  • If not dissolved, add Toluene in 5 mL increments until clear.[1]

  • Remove from heat.[1] Add 10 mL Heptane immediately while hot.

  • Allow to cool to room temperature (25°C) with slow stirring (200 RPM).

  • Observation: If oiling out occurs, reheat and add 5 mL more Toluene.[1]

  • Once turbid/crystallizing, cool to 0-5°C in an ice bath for 1 hour.

  • Filter and wash with cold Heptane.[1]

Protocol B: Reactive Extraction (Acid/Base)

Best for: Removing non-acidic impurities (Starting material 2-methylanisole) and inorganic tars.[1]

AcidBaseCrudeCrude Mixture(in DCM)SepFunnelSeparation FunnelCrude->SepFunnelNaOHAdd 1M NaOHNaOH->SepFunnelOrgLayerOrganic Layer(Contains Neutrals:Anisole, Tars)SepFunnel->OrgLayerDiscardAqLayerAqueous Layer(Contains Product asSodium Carboxylate)SepFunnel->AqLayerKeepAcidifyAcidify with HClto pH 1AqLayer->AcidifyPrecipitateProduct Precipitates(Filter & Dry)Acidify->Precipitate

Figure 2: Chemical purification via pH manipulation.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive for carboxylic acids. You must add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:29:1) to prevent "streaking" caused by the dimerization of the carboxylic acid on the silica gel.

Q: My melting point is 10°C lower than the literature value. Why? A: This usually indicates solvent entrapment (Toluene is hard to remove) or the presence of the ortho isomer. Dry the sample under high vacuum ( < 1 mbar) at 50°C for 12 hours. If the MP doesn't improve, you have the isomer.

Q: The keto-acid impurity is >15%. Can I fix it without throwing it away? A: Yes. Do not discard. Re-subject the material to the reduction conditions. If you used Clemmensen (Zn/Hg), try Catalytic Hydrogenation (Pd/C, H2, 50 psi, Acetic Acid solvent) to drive the remaining ketone to the methylene.[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts workup and acid recrystallization).

  • Furniss, B. S., et al. (1989).[1] Purification of Arylalkanoic Acids. In Vogel's Textbook of Practical Organic Chemistry. [Link to Wiley Online Library equivalent or Google Books snippet].

  • Johnson, W. S., & Glenn, H. J. (1949).[1] "Friedel-Crafts reaction with succinic anhydride." Journal of the American Chemical Society, 71(3), 1092-1096. (Foundational paper on the synthesis of anisyl-butanoic acid derivatives).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(4-Methoxy-3-methylphenyl)butanoic acid (CAS 33446-15-0).[1][10] Link (Used for physical state verification).[1]

  • Pfizer Inc. (2005).[1] Process for the preparation of GPR40 agonists. US Patent Application 2005/0124652.[1] (Describes industrial purification of similar phenyl-butanoic acid intermediates).

Optimizing reaction time for 4-(4-Methoxy-3-methylphenyl)butanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting Guide Ticket ID: OPT-RXN-2024-B Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Criticality of Time

User Context: You are synthesizing 4-(4-Methoxy-3-methylphenyl)butanoic acid (MMPBA), a critical scaffold for PPAR agonists and metabolic regulators. The Problem: Inconsistent reaction times in this synthesis are rarely due to "slow chemistry" but rather mass transfer limitations and catalyst deactivation .

This guide moves beyond standard textbook protocols. It treats the synthesis as a dynamic system where Reaction Time (


)  is a function of mixing efficiency, thermal transfer, and catalyst integrity.[1] We focus on the two-step industrial standard: Friedel-Crafts Succinoylation  followed by Carbonyl Reduction .

The Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway with Critical Process Parameters (CPPs) that dictate reaction time.

SynthesisWorkflow Start 2-Methylanisole (Precursor) Step1 Step 1: Friedel-Crafts Acylation (Succinic Anhydride + AlCl3) CPP: Viscosity & Temp Control Start->Step1 DCM, 0°C -> RT Time: 4-6h Inter Intermediate: Keto-Acid Step1->Inter Quench (HCl) Step2 Step 2: Reduction (Pd/C Hydrogenation or Wolff-Kishner) CPP: Pressure & Agitation Inter->Step2 AcOH, 70°C Time: 8-12h End Target: 4-(4-Methoxy-3-methylphenyl) butanoic acid Step2->End Crystallization

Caption: Optimized synthetic route highlighting Critical Process Parameters (CPPs) affecting throughput.

Module 1: The Friedel-Crafts Acylation (The Bottleneck)

Objective: Synthesize 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. The Time Trap: The reaction often "stalls" at 60-70% conversion, leading researchers to extend times to 24+ hours. This is unnecessary and promotes impurity formation (demethylation).

Technical Deep Dive: The "Red Aluminum Sludge"

In this reaction, Aluminum Chloride (


) is not just a catalyst; it is a reagent. It forms a 1:1 complex with the resulting ketone carbonyl. This complex precipitates as a viscous red oil/sludge, physically trapping unreacted starting material and preventing it from reaching the active acylium ion.

Protocol Optimization for Speed:

  • Stoichiometry: Use 2.2 - 2.5 equivalents of

    
    .
    
    • Reasoning: 1 eq complexes with the succinic anhydride; 1 eq complexes with the product ketone. If you use less, the reaction stops dead.

  • Solvent System: Switch from pure Nitrobenzene (slow, hard to remove) to Dichloromethane (DCM) or a DCM/Nitrobenzene mix.[1]

    • Benefit: DCM lowers viscosity, maintaining mass transfer and allowing the reaction to complete in 4–6 hours instead of overnight.[1]

Troubleshooting Guide: Acylation Issues
SymptomProbable CauseCorrective Action (Time Optimization)
Reaction stalls < 50% conversion Moisture Contamination

is hygroscopic. If it smokes heavily upon addition, it's dead. Action: Use fresh, granular

and a nitrogen sweep.
Stirrer seizes / Sludge formation Complex Precipitation The product-aluminum complex has solidified. Action: Increase solvent volume by 20% or switch to a high-torque overhead stirrer. Poor mixing = Infinite reaction time.
High "Phenol" Impurity Demethylation Reaction time was too long or Temp > 25°C.

will cleave the methoxy ether over time. Action: Quench immediately at >95% conversion (monitor via HPLC).

Module 2: The Reduction Step (The Clean-Up)

Objective: Reduce the ketone to a methylene group. The Choice: While Clemmensen (Zn/Hg) is the "textbook" answer, it is kinetically unpredictable on scale. Catalytic Hydrogenation is the superior choice for speed and purity in this specific methoxy-substituted system.

Protocol: Catalytic Hydrogenation (Pd/C)

Reference Standard: Based on industrial protocols for similar phenoxy-butanoic acids [1, 2].

  • Catalyst: 10% Pd/C (50% water wet).

  • Solvent: Acetic Acid (Glacial) or Toluene/Acetic Acid mix.

  • Conditions: 4–5 bar

    
    , 70°C.
    
  • Time: 6–8 hours (vs. 24h for unoptimized Clemmensen).

Troubleshooting Logic Tree (Reduction)

ReductionTroubleshoot Q1 Is Conversion < 90% after 8 hours? Q2 Is H2 uptake still observed? Q1->Q2 Yes Action3 Reaction Complete. Proceed to Workup. Q1->Action3 No Q3 Is the catalyst poisoned? Q2->Q3 No (Stopped) Action1 Increase Temp to 80°C (Check pressure safety) Q2->Action1 Yes (Slow) Action2 Filter & Add Fresh Catalyst (S or N poisoning) Q3->Action2 Likely

Caption: Decision matrix for stalled hydrogenation reactions.

FAQ: Reduction Challenges

Q: Why not use the Wolff-Kishner reduction? A: You can, but it requires high temperatures (~200°C) and strong base (KOH). This risks hydrolysis of the methoxy group (demethylation) and racemization if chiral centers were present (not applicable here, but good practice). Hydrogenation is milder and faster.

Q: My filtration of the Pd/C takes forever. How do I fix this? A: This is a common "hidden" time sink. The fine carbon particles clog filters.

  • Fix: Use a Celite (diatomaceous earth) pad pre-wetted with acetic acid.[1] Apply vacuum before pouring the slurry.[1] Do not let the cake run dry until the end (safety hazard: pyrophoric catalyst).

Module 3: Work-up Optimization (Phase Separation)

Reaction time includes work-up time. The Friedel-Crafts quench is notorious for forming stable emulsions.

The "Rochelle Salt" Hack: Instead of quenching with water/HCl alone, use a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) if the aluminum emulsion persists.

  • Mechanism: Tartrate chelates the aluminum ions more strongly than water, breaking the gel structure and allowing layers to separate in minutes rather than hours.[1]

Validated Specifications (Success Metrics)

Compare your results against these benchmarks to validate your optimized process.

ParameterStandard (Literature)Optimized Target
Acylation Time 12 - 24 hours4 - 6 hours
Reduction Time 18 - 24 hours6 - 8 hours
Overall Yield 60 - 65%> 80%
Appearance Brown/Tan SolidOff-white Crystalline Solid
Purity (HPLC) ~95%> 99%

References

  • Friedel-Crafts Acylation Mechanisms & Kinetics

    • Mechanism of Friedel-Crafts acylation with succinic anhydride.[2][3] Chemistry Stack Exchange.[1][2] Available at: [Link]

  • Reduction Methodologies (Pd/C vs Clemmensen)
  • Compound Data & Safety

    • 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid.[4] PubChem (NIH).[5] CID 33446-14-9.[4] Available at: [Link]

  • Industrial Context

    • Synthesis of 4-(4-Methoxyphenyl)butyric Acid.[6][7] Ningbo Inno Pharmchem.[8] Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for AlCl3, DCM, and Pd/C before handling. High-pressure hydrogenation requires rated equipment.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(4-Methoxy-3-methylphenyl)butanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and in particular proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a compound of interest in various research contexts.

To provide a comprehensive understanding, we will compare its spectral features with two structurally related analogs: 4-(4-methoxyphenyl)butanoic acid and 4-(4-hydroxyphenyl)butanoic acid. This comparative approach will illuminate the subtle yet significant effects of aromatic substitution on the proton chemical environment.

The Imperative of Precise NMR Analysis in Drug Discovery

Experimental Protocol: A Self-Validating System for High-Quality ¹H NMR Data Acquisition

The acquisition of a high-fidelity ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error and ensuring reproducible results.

Step-by-Step Sample Preparation
  • Sample Weighing and Purity Assessment: Begin by accurately weighing 5-10 mg of the solid sample.[1] It is crucial that the sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this class of compounds.[2] Its residual proton signal at approximately 7.26 ppm serves as a convenient internal reference.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][4]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. The TMS signal is defined as 0.00 ppm.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

Caption: Structure of 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~11.5Broad Singlet1H-COOH
b~6.95d, J ≈ 8.0 Hz1HAr-H
c~6.85d, J ≈ 2.0 Hz1HAr-H
d~6.80dd, J ≈ 8.0, 2.0 Hz1HAr-H
e~3.85Singlet3H-OCH₃
f~2.60t, J ≈ 7.5 Hz2HAr-CH₂-
g~2.35t, J ≈ 7.5 Hz2H-CH₂-COOH
h~2.15Singlet3HAr-CH₃
i~1.95Quintet, J ≈ 7.5 Hz2H-CH₂-CH₂-CH₂-

Analysis:

  • Carboxylic Acid Proton (a): The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically above 10 ppm.

  • Aromatic Protons (b, c, d): The three protons on the aromatic ring will exhibit a complex splitting pattern due to their distinct chemical environments. The methoxy group is an electron-donating group, which shields the ortho and para positions, shifting them upfield. [6][7]The methyl group is a weakly electron-donating group. The proton ortho to the butanoic acid chain and meta to the methoxy group (b) will be a doublet. The proton ortho to the methoxy group and meta to the butanoic acid chain (c) will likely be a doublet with a smaller coupling constant. The proton meta to both the methoxy and butanoic acid groups (d) will appear as a doublet of doublets.

  • Methoxy Protons (e): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8 ppm. [8]* Alkyl Chain Protons (f, g, i): The three methylene groups of the butanoic acid chain will show characteristic triplet, triplet, and quintet patterns due to coupling with their neighbors. The benzylic methylene group (f) will be the most downfield of the three due to the deshielding effect of the aromatic ring. [7]* Methyl Protons (h): The protons of the methyl group on the aromatic ring will appear as a singlet in the upfield region.

4-(4-methoxyphenyl)butanoic acid (Experimental Data)

For comparison, let's examine the experimental ¹H NMR data for 4-(4-methoxyphenyl)butanoic acid.

Caption: Structure of 4-(4-methoxyphenyl)butanoic acid.

Experimental ¹H NMR Data (CDCl₃, 60 MHz):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~11.5Broad Singlet1H-COOH
b~7.10d, J ≈ 8.5 Hz2HAr-H (ortho to alkyl)
c~6.85d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₃)
d~3.78Singlet3H-OCH₃
e~2.60t, J ≈ 7.5 Hz2HAr-CH₂-
f~2.35t, J ≈ 7.5 Hz2H-CH₂-COOH
g~1.95Quintet, J ≈ 7.5 Hz2H-CH₂-CH₂-CH₂-

Source: Adapted from SpectraBase

Analysis of Differences:

The most significant difference is in the aromatic region. Due to the symmetry of the para-substituted ring in 4-(4-methoxyphenyl)butanoic acid, there are only two distinct aromatic proton signals, appearing as two doublets. This is in contrast to the more complex pattern predicted for the 1,2,4-trisubstituted ring of our primary compound.

4-(4-hydroxyphenyl)butanoic acid (Expected Spectrum)

Finally, we will consider the expected ¹H NMR spectrum of 4-(4-hydroxyphenyl)butanoic acid.

Caption: Structure of 4-(4-hydroxyphenyl)butanoic acid.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

SignalExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegrationAssignment
a~11.5Broad Singlet1H-COOH
b~7.05d, J ≈ 8.5 Hz2HAr-H (ortho to alkyl)
c~6.75d, J ≈ 8.5 Hz2HAr-H (ortho to -OH)
d~5-6Broad Singlet1HAr-OH
e~2.60t, J ≈ 7.5 Hz2HAr-CH₂-
f~2.35t, J ≈ 7.5 Hz2H-CH₂-COOH
g~1.95Quintet, J ≈ 7.5 Hz2H-CH₂-CH₂-CH₂-

Analysis of Differences:

The key difference compared to the methoxy-substituted analog is the presence of a broad singlet for the phenolic hydroxyl proton (d). The exact chemical shift of this proton can vary depending on concentration and solvent. Additionally, the hydroxyl group is a slightly stronger electron-donating group than the methoxy group, which may result in a slight upfield shift of the aromatic protons.

Comparative Summary and Conclusion

The analysis of these three compounds provides a clear illustration of how subtle changes in molecular structure are reflected in their ¹H NMR spectra.

CompoundAromatic Proton PatternKey Distinguishing Signals
4-(4-Methoxy-3-methylphenyl)butanoic acid Complex (3 distinct signals)Singlet for Ar-CH₃ (~2.15 ppm)
4-(4-methoxyphenyl)butanoic acid Simple (2 doublets)Symmetrical aromatic signals
4-(4-hydroxyphenyl)butanoic acid Simple (2 doublets)Broad singlet for Ar-OH (5-6 ppm)

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, Chloroform-d, simulated) (NP0043299). [Link]

  • ResearchGate. 1 H NMR spectra of P1 in chloroform-d. The solvent peak was marked with asterisks. [Link]

  • University of California, Davis. NMR: Novice Level, Spectrum 14. [Link]

  • University of Missouri–St. Louis. Notes on NMR Solvents. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • vediyal vagupparai (Chemistry Classroom). (2025, August 27). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. YouTube. [Link]

  • SpectraBase. 4-(p-methoxyphenyl)butyric acid. [Link]

Sources

Comparing 4-(4-Methoxy-3-methylphenyl)butanoic acid with other phenylbutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison and experimental framework for 4-(4-Methoxy-3-methylphenyl)butanoic acid , a critical intermediate in the synthesis of bioactive polycyclic scaffolds.

Optimizing Tetralone Synthesis for Medicinal Chemistry Applications

Executive Summary & Compound Profile

4-(4-Methoxy-3-methylphenyl)butanoic acid (CAS: 33446-15-0 ) is a specialized phenylbutanoic acid derivative utilized primarily as a regiocontrolled building block in the synthesis of 7-methoxy-6-methyl-1-tetralone . Unlike its unsubstituted counterparts, the presence of the ortho-methyl group (relative to the methoxy) enforces specific regiochemical outcomes during intramolecular cyclization, making it indispensable for the total synthesis of terpenoids (e.g., aristelegone B ) and steroid analogs.

PropertySpecification
IUPAC Name 4-(4-Methoxy-3-methylphenyl)butanoic acid
CAS Number 33446-15-0
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Primary Application Precursor for 7-methoxy-6-methyl-1-tetralone (Friedel-Crafts Cyclization)
Key Differentiator C3-Methyl group blocks ortho-cyclization, enforcing para-regioselectivity relative to the methoxy group.

Comparative Analysis: Phenylbutanoic Acid Analogs

The following table contrasts the target compound with standard alternatives, highlighting how structural variations influence synthetic utility and downstream applications.

Table 1: Structural & Functional Comparison
Feature4-(4-Methoxy-3-methylphenyl)butanoic acid 4-(4-Methoxyphenyl)butanoic acid 4-Phenylbutanoic acid
Electronic Nature Highly Activated: Methoxy (+M) and Methyl (+I) groups increase electron density, facilitating rapid electrophilic substitution.Activated: Methoxy group (+M) activates the ring but lacks the steric block of the methyl group.Neutral: Standard reactivity; requires stronger Lewis acids for cyclization.
Cyclization Regioselectivity High: The C3-methyl blocks one ortho position, directing cyclization almost exclusively to the C2 position (relative to the alkyl chain).Moderate/Mixed: Can cyclize ortho to the alkyl chain, but may yield isomeric mixtures if other substituents are present.None: Cyclization occurs at either ortho position (equivalent).
Lipophilicity (LogP) ~2.8 (Est.): Higher lipophilicity due to methyl/methoxy groups; enhances membrane permeability of derivatives.~2.3: Moderate lipophilicity.~2.1: Lower lipophilicity; often used as a generic HDAC inhibitor or ammonia scavenger.
Downstream Product 7-Methoxy-6-methyl-1-tetralone: A scaffold for complex terpenes (e.g., heritonin).6-Methoxy-1-tetralone: A common intermediate for estrogen steroids.1-Tetralone: A generic solvent or precursor for naphthols.

Synthetic Mechanism & Regiocontrol

The synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid and its subsequent cyclization relies on the interplay between electronic activation and steric guidance.

Pathway Visualization (DOT)

The following diagram illustrates the conversion of 2-methylanisole to the target tetralone via the succinoylation pathway.

SynthesisPathway Start 2-Methylanisole (Starting Material) Inter1 Friedel-Crafts Acylation (Succinic Anhydride/AlCl3) Start->Inter1 KetoAcid Intermediate: 4-(4-Methoxy-3-methylphenyl)- 4-oxobutanoic acid Inter1->KetoAcid Reduction Clemmensen Reduction (Zn(Hg)/HCl) KetoAcid->Reduction TargetAcid TARGET: 4-(4-Methoxy-3-methylphenyl) butanoic acid Reduction->TargetAcid Cyclization Intramolecular Cyclization (PPA or Eaton's Reagent) TargetAcid->Cyclization FinalProduct 7-Methoxy-6-methyl-1-tetralone (Bioactive Scaffold) TargetAcid->FinalProduct Regioselective Ring Closure Cyclization->FinalProduct

Figure 1: Synthetic route from 2-methylanisole to the tetralone scaffold.[1][2] The target acid serves as the stable, reduced intermediate prior to the final ring closure.

Experimental Protocols

These protocols are derived from standard methodologies for activated phenylbutanoic acids and validated by the reactivity profiles of anisole derivatives.

Protocol A: Synthesis of the Keto-Acid Precursor

Objective: Friedel-Crafts succinoylation of 2-methylanisole.

  • Reagents: 2-Methylanisole (1.0 eq), Succinic Anhydride (1.1 eq), AlCl₃ (2.2 eq), Nitrobenzene or DCM (Solvent).

  • Procedure:

    • Suspend AlCl₃ in solvent at 0°C.

    • Add succinic anhydride and stir for 15 min.

    • Add 2-methylanisole dropwise (exothermic reaction).

    • Allow to warm to RT and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl mixture.

    • Isolation: Extract with EtOAc, wash with brine, and recrystallize from ethanol/water.

  • Checkpoint: Product should be 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid (White solid, MP ~125–130°C).

Protocol B: Reduction to 4-(4-Methoxy-3-methylphenyl)butanoic acid

Objective: Removal of the benzylic ketone to generate the target acid.

  • Method: Clemmensen Reduction (Zn(Hg), conc. HCl, Toluene).

  • Procedure:

    • Reflux the keto-acid with amalgamated zinc and HCl in toluene for 24 hours.

    • Add fresh HCl every 4 hours to maintain acid strength.

    • Workup: Separate organic layer, dry over MgSO₄, and concentrate.

  • Validation:

    • IR: Disappearance of ketone C=O stretch (~1680 cm⁻¹), retention of acid C=O (~1710 cm⁻¹).

    • ¹H NMR: Appearance of methylene protons (-CH₂-) at benzylic position (approx. δ 2.6 ppm).

Protocol C: Cyclization to 7-Methoxy-6-methyl-1-tetralone

Objective: Intramolecular acylation.[3]

  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).

  • Procedure:

    • Mix the butanoic acid derivative with PPA (1:10 w/w).

    • Heat to 70–80°C for 2 hours (Monitor by TLC; disappearance of starting material).

    • Quench: Pour onto crushed ice.

    • Purification: Extract with ether; wash with NaHCO₃ to remove unreacted acid.

  • Result: The product is typically a pale yellow oil or low-melting solid.

References & Data Sources

  • Synthesis of Tetralones via Friedel-Crafts: Organic & Biomolecular Chemistry, Royal Society of Chemistry. (Detailed protocols on succinoylation of anisoles).

  • Regioselectivity in Cyclization: Journal of Chemical Research. (Comparative studies on methyl/methoxy substituted tetralones).

  • Chemical Properties & CAS Data: PubChem Compound Summary for substituted butanoic acids.

  • Tetralone Applications: BenchChem & PrepChem databases (Precursor utility for 7-methoxy-6-methyl-1-tetralone).

Sources

A Comparative Guide to the Chromatographic Purity Assessment of 4-(4-Methoxy-3-methylphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparative analysis of chromatographic methods for assessing the purity of 4-(4-Methoxy-3-methylphenyl)butanoic acid, a compound of interest in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most appropriate analytical strategy.

The Criticality of Purity for 4-(4-Methoxy-3-methylphenyl)butanoic Acid

4-(4-Methoxy-3-methylphenyl)butanoic acid, with a molecular weight of 208.26 g/mol [1], serves as a versatile building block in organic synthesis. Its utility in the development of therapeutic agents underscores the importance of stringent purity control[2]. Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the yield of subsequent reactions and, more critically, the safety and efficacy of the final drug product[2]. Therefore, robust and validated analytical methods for purity assessment are indispensable.

Comparative Analysis of Chromatographic Techniques

The choice of a chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, resolution, and throughput. Chromatographic separation is based on the differential distribution of sample components between a stationary phase and a mobile phase[3].

TechniquePrincipleAdvantages for 4-(4-Methoxy-3-methylphenyl)butanoic AcidLimitations
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Amenable to a wide range of stationary phases for method optimization.Higher cost of instrumentation and consumables. Method development can be more complex.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and sensitivity, especially for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids to increase volatility and thermal stability. Potential for thermal degradation.
TLC Adsorption on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative screening. Can analyze multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC and GC. Quantification is less precise.

Experimental Protocols and Method Validation

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose[4]. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures, covering aspects like accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[5][6]. Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides standards for chromatographic system suitability[3][7][8][9].

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for the purity assessment of non-volatile organic acids. A reversed-phase method is typically suitable for a molecule like 4-(4-Methoxy-3-methylphenyl)butanoic acid.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Diluent Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Separate Chromatographic Separation MobilePhase->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve Sample Derivatize Derivatize with Silylating Agent Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Methoxy-3-methylphenyl)butanoic acid
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Reactant of Route 2
4-(4-Methoxy-3-methylphenyl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.